Chloroform benzene
Description
Chloroform (trichloromethane, CHCl₃) is a volatile halogenated hydrocarbon widely used as a solvent in laboratories and industries. It is a colorless, dense liquid with a characteristic sweet odor. Chloroform’s polarity and ability to dissolve nonpolar compounds make it valuable in pharmaceutical synthesis and extraction processes .
Benzene (C₆H₆) is an aromatic hydrocarbon with a planar ring structure. It is a highly volatile, flammable liquid and a known human carcinogen. Benzene’s stability and reactivity in electrophilic substitution reactions underpin its use in producing plastics, resins, and synthetic fibers .
Both compounds are classified as hazardous air pollutants (HAPs) due to their carcinogenicity and environmental persistence .
Properties
CAS No. |
18675-92-8 |
|---|---|
Molecular Formula |
C7H7Cl3 |
Molecular Weight |
197.5 g/mol |
IUPAC Name |
benzene;chloroform |
InChI |
InChI=1S/C6H6.CHCl3/c1-2-4-6-5-3-1;2-1(3)4/h1-6H;1H |
InChI Key |
OWAQXCQNWNJICI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C(Cl)(Cl)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Electrophilic Substitution in Benzene to Form Chlorobenzene
Benzene undergoes electrophilic substitution with chlorine in the presence of catalysts like AlCl₃ or FeCl₃ to yield chlorobenzene . The mechanism involves:
-
Electrophile Generation :
FeCl₃ polarizes Cl₂, forming the electrophilic Cl⁺ . -
Aromatic Substitution :
Chlorine substitutes a hydrogen atom on the benzene ring via a two-step mechanism involving a resonance-stabilized carbocation intermediate .
Key Data:
| Reaction Component | Condition/Detail |
|---|---|
| Catalyst | FeCl₃ or AlCl₃ |
| Temperature | 40–60°C |
| Yield | >80% |
Nucleophilic Substitution of Chlorobenzene
Chlorobenzene participates in nucleophilic substitution under extreme conditions. For example, hydrolysis at 350°C with NaOH yields phenol and diphenyl ether :
The reaction proceeds via a benzyne intermediate , supported by isotopic labeling and regiochemical evidence .
Bromination and Acylation of Chlorobenzene
Chlorobenzene undergoes electrophilic substitution at the ortho and para positions due to the electron-withdrawing effect of Cl :
-
Bromination :
-
Acylation (Friedel-Crafts):
Friedel-Crafts Alkylation: Benzene and Chloroform
Chloroform (CHCl₃) reacts with benzene in the presence of AlCl₃ to form triphenylmethane :
-
Carbocation Formation :
-
Alkylation :
Host-Guest Interactions in Chloro-Functionalized MOFs
Chloro-functionalized metal-organic frameworks (MOFs) like MFM-68-Cl₂ exhibit enhanced benzene adsorption via:
-
Cl···π Interactions : 3.07–3.95 Å .
These interactions enable trace benzene uptake of 4.62 mmol g⁻¹ at 0.12 mbar .
Comparative Reaction Table
Comparison with Similar Compounds
Key Takeaways
- Toxicity: Benzene poses higher carcinogenic risks (leukemia), while chloroform’s toxicity targets the liver and kidneys.
- Solvent Utility : Chloroform outperforms benzene in polar extractions, but benzene remains critical in aromatic chemistry.
- Regulatory Focus : Both compounds require stringent exposure controls, with benzene prioritized in urban settings and chloroform in water treatment areas.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
